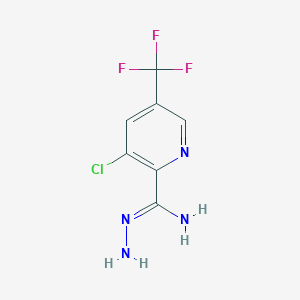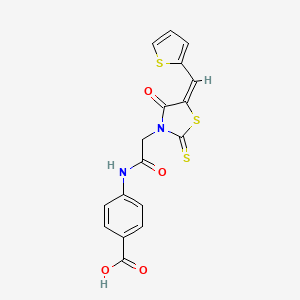![molecular formula C22H18N2O3S2 B2523237 4-苄基-N-(6-(甲磺酰基)苯并[d]噻唑-2-基)苯甲酰胺 CAS No. 681227-82-7](/img/structure/B2523237.png)
4-苄基-N-(6-(甲磺酰基)苯并[d]噻唑-2-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties
科学研究应用
4-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide has several scientific research applications, including :
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory agent, with research focusing on its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2).
Antimicrobial Activity: It has shown promising results in inhibiting the growth of various bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents.
Cancer Research: The compound’s ability to induce apoptosis in cancer cells is being explored, with studies investigating its mechanism of action and potential as an anticancer drug.
Biological Studies: It is used in molecular docking studies to understand its interaction with biological targets and to design more potent derivatives.
作用机制
Target of Action
Similar benzothiazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Benzothiazole derivatives have been reported to exhibit various biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that these compounds may interact with their targets in a way that modulates these biological processes.
Biochemical Pathways
Benzothiazole derivatives have been associated with a variety of biological activities, indicating that they may influence several biochemical pathways .
Pharmacokinetics
Thiazole, a parent material for various chemical compounds including 4-benzyl-n-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of 4-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide.
Result of Action
Benzothiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
The solubility of thiazole in various solvents suggests that the compound’s action, efficacy, and stability may be influenced by the solvent environment .
准备方法
The synthesis of 4-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide typically involves the following steps :
Starting Materials: The synthesis begins with the preparation of 2-amino benzothiazole and N-phenyl anthranilic acid.
Coupling Reaction: The 2-amino benzothiazole is coupled with N-phenyl anthranilic acid to form an intermediate compound.
Substitution Reaction: The intermediate compound undergoes a substitution reaction with benzyl chloride to introduce the benzyl group.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and solvents to facilitate the reactions.
化学反应分析
4-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the sulfonyl group to a sulfide.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
相似化合物的比较
4-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide can be compared with other benzothiazole derivatives, such as :
N-(benzo[d]thiazol-2-yl)-2-(phenyl(piperidin-1-yl)ethylamino)benzamide: This compound has similar anti-inflammatory properties but differs in its substitution pattern and molecular interactions.
N-(benzo[d]thiazol-2-yl)-2-(phenyl(morpholino)ethylamino)benzamide: This derivative also exhibits anti-inflammatory activity but has different pharmacokinetic properties due to the presence of the morpholine group.
Benzothiazole-based Antimicrobial Agents: These compounds share the benzothiazole core structure but have varying substituents that influence their antimicrobial efficacy and spectrum of activity.
The uniqueness of 4-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.
属性
IUPAC Name |
4-benzyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S2/c1-29(26,27)18-11-12-19-20(14-18)28-22(23-19)24-21(25)17-9-7-16(8-10-17)13-15-5-3-2-4-6-15/h2-12,14H,13H2,1H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFDIUWNSOEQMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(diallylamino)-N-[3-(2-pyrazinyloxy)phenyl]acetamide](/img/structure/B2523162.png)
![N-(2,5-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2523165.png)

![4-((1-(2-chloro-4-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2523167.png)


![2-(2-(Diethylamino)ethyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2523171.png)



